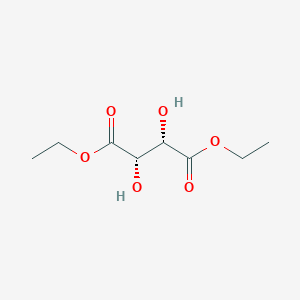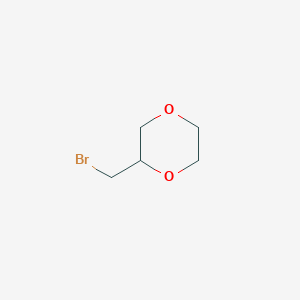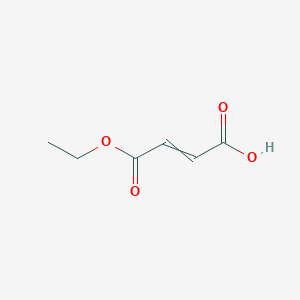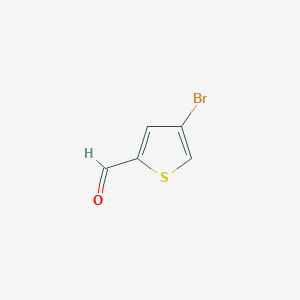
4-ブロモ-2-チオフェンカルバルデヒド
概要
説明
4-Bromothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H3BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom at the 4-position and an aldehyde group at the 2-position makes this compound a valuable intermediate in organic synthesis .
科学的研究の応用
4-Bromothiophene-2-carbaldehyde has numerous applications in scientific research:
作用機序
Target of Action
4-Bromo-2-thiophenecarboxaldehyde, also known as 4-Bromothiophene-2-carbaldehyde, is a chemical compound used primarily as a building block in the synthesis of various organic compounds . The specific targets of this compound can vary depending on the context of its use.
Mode of Action
The mode of action of 4-Bromo-2-thiophenecarboxaldehyde is largely dependent on the specific reactions it is involved in. For instance, it has been used as a building block for the synthesis of tetrahydroisoquinolinones and in the synthesis of 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole . In these reactions, the compound interacts with other reactants to form new bonds and structures, leading to the formation of the desired products.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is predicted to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.62 to 2.12 , which could influence its distribution and bioavailability.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-thiophenecarboxaldehyde can be influenced by various environmental factors. For instance, it should be stored at a temperature of 2-8°C to maintain its stability. Furthermore, it is sensitive to air , suggesting that it should be handled and stored under inert atmosphere to prevent degradation. Its solubility can also affect its action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromothiophene-2-carbaldehyde can be synthesized through various methods. One common approach involves the bromination of 2-thiophenecarboxaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the synthesis of 4-bromothiophene-2-carbaldehyde often involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Bromothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Bromothiophene-2-carboxylic acid.
Reduction: 4-Bromothiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
類似化合物との比較
- 4-Bromo-2-thiophenecarboxylic acid
- 4-Bromothiophene-2-methanol
- 4-Bromo-2-methylthiophene
- 4-Bromo-2-thiophenecarbonitrile
Comparison: 4-Bromothiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis compared to its analogs .
特性
IUPAC Name |
4-bromothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-4-1-5(2-7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDONIKHDXYHTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172116 | |
| Record name | 4-Bromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18791-75-8 | |
| Record name | 4-Bromo-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromothiophene-2-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromothiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-Bromothiophene-2-carbaldehyde in current research?
A1: 4-Bromothiophene-2-carbaldehyde serves primarily as a versatile building block in organic synthesis. Its reactivity allows for the creation of various derivatives, particularly Schiff bases, which hold potential biological activity. [, , , , , ]
Q2: What are Schiff bases, and how is 4-Bromothiophene-2-carbaldehyde involved in their synthesis?
A2: Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are formed by the condensation reaction of a primary amine with an aldehyde or ketone. 4-Bromothiophene-2-carbaldehyde, being an aldehyde, readily reacts with various amine compounds to yield diverse Schiff base derivatives. [, ]
Q3: Can you provide examples of specific Schiff bases synthesized using 4-Bromothiophene-2-carbaldehyde and their potential applications?
A3: Certainly. Researchers have utilized 4-Bromothiophene-2-carbaldehyde to synthesize Schiff bases like N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide [] and (E)-1-([1,1′-Biphenyl]-4-yl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one (BBTP). [] These compounds have shown potential in areas like coordination chemistry and materials science, with further investigations ongoing for potential biological activities.
Q4: How does the bromine atom at the 4-position of the thiophene ring influence the reactivity and properties of 4-Bromothiophene-2-carbaldehyde derivatives?
A4: The bromine atom serves as a site for further chemical modifications. It can participate in various reactions, such as palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl substituents onto the thiophene ring. This modification allows researchers to fine-tune the electronic and steric properties of the resulting compounds, ultimately influencing their biological activity and material properties. [, ]
Q5: Has the crystal structure of 4-Bromothiophene-2-carbaldehyde been determined, and what insights does it offer?
A5: Yes, the crystal structure of 4-Bromothiophene-2-carbaldehyde has been determined using single-crystal X-ray diffraction. [] This structural information is crucial for understanding the molecular packing, intermolecular interactions (such as hydrogen bonds), and conformational preferences of the compound. These insights can be valuable for interpreting its reactivity and designing derivatives with specific properties.
Q6: Have computational chemistry methods been employed to study 4-Bromothiophene-2-carbaldehyde and its derivatives?
A6: Absolutely. Density Functional Theory (DFT) calculations have been performed on derivatives like N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide. [] These calculations provide valuable information about the electronic structure, molecular geometry, and properties of the compounds. For example, they help analyze frontier molecular orbitals (HOMO/LUMO), predict reactivity, and compare different isomers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


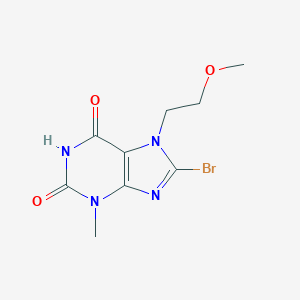
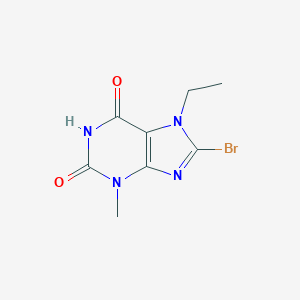

![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)

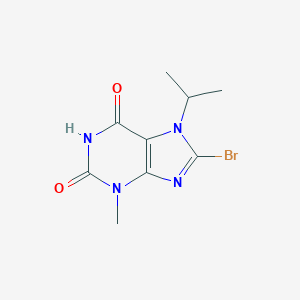

![(1R-4S)-N-[4-Chloro-5-(formylamino)-6-[[4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-2-pyrimidinyl]acetamide](/img/structure/B41628.png)
